(7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol;hydrochloride

Lipophilicity Lead Optimization CNS Drug Design

(7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol hydrochloride (CAS 2413848-70-9) is a stereochemically defined chiral spirocyclic diol offered as a hydrochloride salt. The compound features a rigid 5-oxa-2-azaspiro[3.5]nonane core with hydroxyl substituents at the 7- and 8-positions in the (7R,8S) absolute configuration.

Molecular Formula C7H14ClNO3
Molecular Weight 195.64
CAS No. 2413848-70-9
Cat. No. B2665831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol;hydrochloride
CAS2413848-70-9
Molecular FormulaC7H14ClNO3
Molecular Weight195.64
Structural Identifiers
SMILESC1C(C(COC12CNC2)O)O.Cl
InChIInChI=1S/C7H13NO3.ClH/c9-5-1-7(3-8-4-7)11-2-6(5)10;/h5-6,8-10H,1-4H2;1H/t5-,6+;/m0./s1
InChIKeySCGVQEZNLKDRQA-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol Hydrochloride (CAS 2413848-70-9): A Chiral Spirocyclic Building Block for Drug Discovery


(7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol hydrochloride (CAS 2413848-70-9) is a stereochemically defined chiral spirocyclic diol offered as a hydrochloride salt [1]. The compound features a rigid 5-oxa-2-azaspiro[3.5]nonane core with hydroxyl substituents at the 7- and 8-positions in the (7R,8S) absolute configuration [2]. The spirocyclic scaffold provides an Fsp³-rich, three-dimensional framework that enables conformational restriction and defined exit vectors for substituent orientation [4]. This building block is employed in medicinal chemistry for the synthesis of bioactive molecules where stereochemistry, lipophilicity, and spatial geometry are critical design parameters [2][3].

Why Generic Substitution of (7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol Hydrochloride Fails: Stereochemistry, Lipophilicity, and Scaffold Geometry


Substituting (7R,8S)-5-oxa-2-azaspiro[3.5]nonane-7,8-diol hydrochloride with a generic spirocyclic diol or a racemic mixture overlooks three critical differentiators: (i) the (7R,8S) absolute stereochemistry defines the spatial orientation of the 7,8-diol, which directly impacts chiral recognition in asymmetric synthesis and target binding [1]; (ii) the 5-oxa substitution in the spirocycle yields a measured logP of approximately 0.2 for the core scaffold, contrasting with 5-aza analogs that exhibit higher lipophilicity (e.g., 1-azaspiro[3.5]nonane HCl logP ~1.8) and altered pharmacokinetic profiles [2][3]; (iii) the [3.5] spirocyclic ring system provides a distinct exit-vector geometry compared to [3.4] congeners such as (7R,8R)-5-oxa-2-azaspiro[3.4]octane-7,8-diol HCl (logP ~ -1.86), influencing scaffold-driven binding conformations [4][5]. These parameters are not interchangeable across analogs, making compound-specific selection essential for reproducible SAR and lead optimization.

Quantitative Differentiation of (7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol Hydrochloride Against Closest Analogs


Lipophilicity Modulation: 5-Oxa Core Lowers logP Relative to 5-Aza Analogs

The 5-oxa-2-azaspiro[3.5]nonane scaffold bearing the 7,8-diol exhibits a computed XLogP3 of 0.2 for the neutral core [1], which is substantially lower than the logP of 1.808 observed for the analogous 1-azaspiro[3.5]nonane hydrochloride [2]. This ~1.6 log unit difference translates to an approximately 40-fold difference in partition coefficient, directly impacting compound solubility, permeability, and off-target binding. In medicinal chemistry campaigns targeting CNS or other lipophilicity-sensitive programs, the oxa-spirocycle's reduced logP provides a tangible advantage for maintaining favorable physicochemical space (e.g., CNS MPO score) [3].

Lipophilicity Lead Optimization CNS Drug Design

Spatial Geometry Differentiation: [3.5] vs [3.4] Spirocyclic Ring Systems

The [3.5] spirocyclic system in the target compound provides a distinct exit-vector geometry compared to the [3.4] congener (7R,8R)-5-oxa-2-azaspiro[3.4]octane-7,8-diol HCl. Exit vector plot (EVP) analysis of spirocyclic scaffolds demonstrates that the size and fusion site of the saturated rings significantly alter the directionality of substituent vectors, which is critical for target engagement in three-dimensional binding pockets [1]. The [3.5] system's larger ring and specific spiro-junction confer distinct spatial orientation of the 7,8-diol relative to the azetidine nitrogen compared to [3.4] analogs, enabling differential SAR exploration [2].

Exit Vectors Scaffold Geometry Conformational Restriction

Stereochemical Integrity: (7R,8S) Absolute Configuration vs Racemic Mixture

The target compound possesses defined (7R,8S) stereochemistry at the diol positions. In contrast, the racemic mixture (rac-(7R,8S)-5-oxa-2-azaspiro[3.5]nonane-7,8-diol, CAS 2413848-69-6) contains both enantiomers . In bioactive spirocyclic diols such as (6R,7R,8S)-8-methyl-4-azaspiro[2.5]octane-6,7-diol, the specific stereochemistry is essential for high-affinity target binding, with reported Ki values as low as 2.6 nM for the defined stereoisomer [1]. While direct comparative activity data for (7R,8S) vs racemate are not publicly available, the principle that stereochemical purity directly governs affinity and selectivity is well-established in spirocyclic SAR [2]. Procurement of the stereochemically pure (7R,8S) enantiomer eliminates the confounding factor of racemic mixtures in dose-response and mechanistic studies.

Chirality Asymmetric Synthesis Enantiomeric Purity

Solubility Enhancement: Hydrochloride Salt Form vs Free Base

The target compound is formulated as the hydrochloride salt (C₇H₁₄ClNO₃, MW 196 Da) [1], which enhances aqueous solubility relative to the free base (C₇H₁₃NO₃, MW 159 Da) . While quantitative solubility data for this specific compound are not publicly reported, the salt formation strategy is a well-established approach to improve dissolution rates and facilitate handling in aqueous assay systems. By contrast, the free base form may exhibit significantly lower aqueous solubility, as observed for related spirocyclic amines where hydrochloride salts demonstrate 10- to 100-fold solubility enhancements [2]. For in vitro pharmacological assays requiring micromolar to millimolar stock solutions in aqueous buffers, the hydrochloride form is operationally advantageous.

Aqueous Solubility Salt Selection Formulation

Optimal Research and Industrial Applications for (7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol Hydrochloride


Medicinal Chemistry: CNS Lead Optimization Requiring Low Lipophilicity

Programs targeting CNS indications benefit from the scaffold's low computed logP (XLogP3 = 0.2 for the core), which aligns with CNS MPO guidelines emphasizing logP < 3 for brain penetration [1][3]. The 5-oxa substitution is preferable to 5-aza analogs (logP ~1.8) when reducing non-specific binding and improving metabolic stability is prioritized [2].

Scaffold-Hopping and IP Generation via [3.5] Spirocycle Exploration

The [3.5] spirocyclic system provides a distinct exit-vector geometry compared to widely used [3.4] or [3.3] scaffolds, enabling access to novel chemical space and supporting composition-of-matter patent strategies [4]. The defined (7R,8S) stereochemistry further strengthens IP positioning relative to racemic mixtures.

Asymmetric Synthesis and Chiral Ligand Development

The (7R,8S) absolute configuration of the 7,8-diol renders this compound valuable as a chiral building block or ligand precursor in asymmetric catalysis [2]. The rigid spirocyclic framework ensures conformational stability, which is critical for enantioselective transformations and reproducible catalytic activity.

High-Throughput Screening (HTS) in Aqueous Assay Formats

The hydrochloride salt form enhances aqueous solubility, enabling direct dissolution in assay-compatible buffers (e.g., PBS, HEPES) without the need for organic co-solvents [1][REFS-3 in Evidence Item 4]. This facilitates accurate concentration-response testing and reduces DMSO-related artifacts in cell-based and biochemical screens.

Quote Request

Request a Quote for (7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.